2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
2-METHYL-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and multiple oxo groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-METHYL-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolopyrimidine core. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxo groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The trifluoromethyl group and aromatic rings make it susceptible to nucleophilic and electrophilic substitution reactions.
Scientific Research Applications
2-METHYL-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 2-METHYL-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE include other pyrrolopyrimidine derivatives and compounds with trifluoromethyl groups. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. Examples of similar compounds include aminopyrimidines and other substituted pyrimidines .
Properties
Molecular Formula |
C22H17F3N4O4 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C22H17F3N4O4/c1-11-7-9-13(10-8-11)29-16-15(18(31)27-20(29)33)21(19(32)26-16,22(23,24)25)28-17(30)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,26,32)(H,28,30)(H,27,31,33) |
InChI Key |
TXURAPNVNFOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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